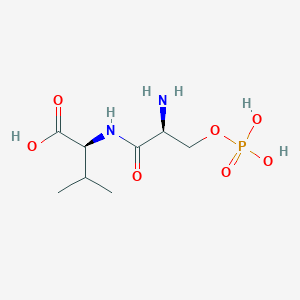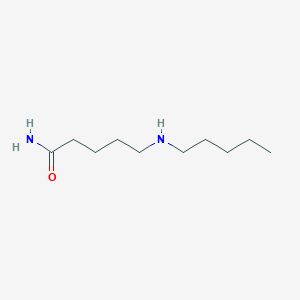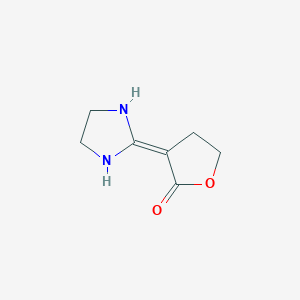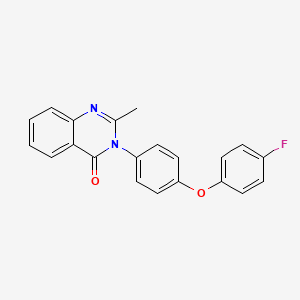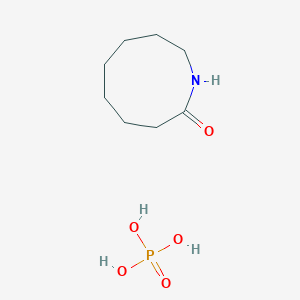
Azonan-2-one;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azonan-2-one;phosphoric acid typically involves the reaction of azonan-2-one with phosphoric acid under controlled conditions. One common method involves the use of acetonitrile as a solvent, with the reaction being carried out at room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azonan-2-one;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Azonan-2-one;phosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of azonan-2-one;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound can act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and lowering the activation energy of the reactions . The specific molecular pathways involved depend on the nature of the reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to azonan-2-one;phosphoric acid include:
2-Azacyclononanone: A lactam with a similar ring structure.
Phosphoric Acid: A common inorganic acid with similar acidic properties.
Uniqueness
This compound is unique due to its combination of a cyclic amide and an inorganic acid, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone .
Propriétés
Numéro CAS |
88108-34-3 |
|---|---|
Formule moléculaire |
C8H18NO5P |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
azonan-2-one;phosphoric acid |
InChI |
InChI=1S/C8H15NO.H3O4P/c10-8-6-4-2-1-3-5-7-9-8;1-5(2,3)4/h1-7H2,(H,9,10);(H3,1,2,3,4) |
Clé InChI |
MXRQYHUNLNDZDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)NCCC1.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


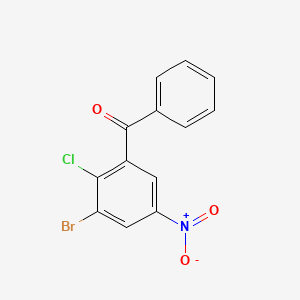
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
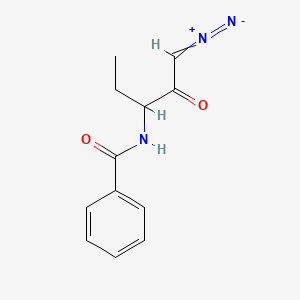
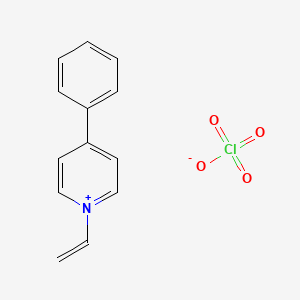


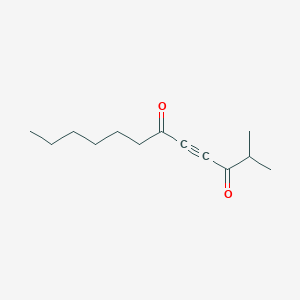

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
